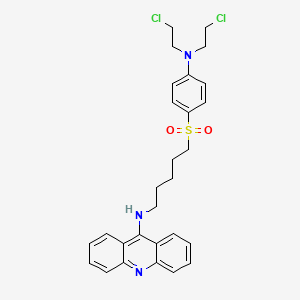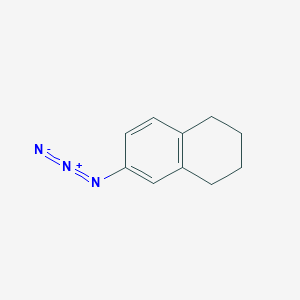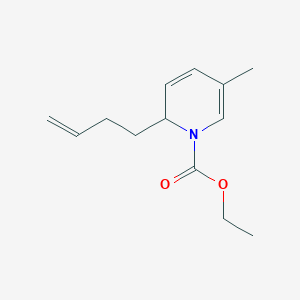
N-(Trimethylsilyl)butan-1-imine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(Trimethylsilyl)butan-1-imine is an organosilicon compound characterized by the presence of a trimethylsilyl group attached to a butan-1-imine structure. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-(Trimethylsilyl)butan-1-imine can be synthesized through the reaction of butan-1-imine with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group. The general reaction scheme is as follows:
Butan-1-imine+Trimethylsilyl chloride→this compound+Hydrochloric acid
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by controlling reaction temperature, solvent choice, and reaction time.
Analyse Chemischer Reaktionen
Types of Reactions
N-(Trimethylsilyl)butan-1-imine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Wissenschaftliche Forschungsanwendungen
N-(Trimethylsilyl)butan-1-imine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of imines and other nitrogen-containing compounds.
Biology: The compound can be used in the derivatization of biological molecules for analysis by techniques such as gas chromatography-mass spectrometry (GC-MS).
Medicine: Research into its potential medicinal properties is ongoing, with studies exploring its use in drug development.
Industry: It is employed in the production of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of N-(Trimethylsilyl)butan-1-imine involves its ability to act as a nucleophile or electrophile in various chemical reactions. The trimethylsilyl group can stabilize reaction intermediates, facilitating the formation of desired products. Molecular targets and pathways depend on the specific application and reaction conditions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(Trimethylsilyl)ethan-1-imine
- N-(Trimethylsilyl)propan-1-imine
- N-(Trimethylsilyl)methan-1-imine
Uniqueness
N-(Trimethylsilyl)butan-1-imine is unique due to its specific structure, which imparts distinct reactivity and stability compared to other similar compounds. Its longer carbon chain compared to N-(Trimethylsilyl)methan-1-imine or N-(Trimethylsilyl)ethan-1-imine can influence its physical and chemical properties, making it suitable for specific applications.
Eigenschaften
| 115524-72-6 | |
Molekularformel |
C7H17NSi |
Molekulargewicht |
143.30 g/mol |
IUPAC-Name |
N-trimethylsilylbutan-1-imine |
InChI |
InChI=1S/C7H17NSi/c1-5-6-7-8-9(2,3)4/h7H,5-6H2,1-4H3 |
InChI-Schlüssel |
XSNQINFANQNRTF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC=N[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-(Phenylsulfanyl)bicyclo[4.1.0]heptan-2-one](/img/structure/B14302900.png)



